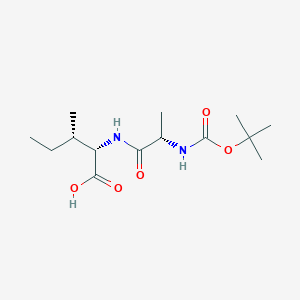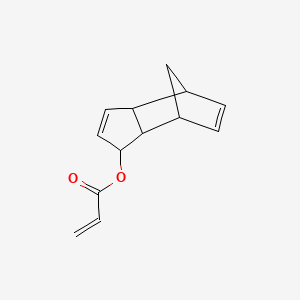
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- is a chemical compound with a complex structure that includes both an amine group and a silyl group
Preparation Methods
The synthesis of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- typically involves the reaction of 1-propanamine with a phenylethylidene derivative and a triethoxysilyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Chemical Reactions Analysis
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or acidic conditions to form silanols.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with other molecules, while the silyl group can participate in siloxane bond formation. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- can be compared with similar compounds such as:
2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine: This compound has a similar structure but with a methyl group instead of a triethoxysilyl group.
N-(1-phenylethylidene)propan-1-amine: This compound lacks the triethoxysilyl group, making it less versatile in certain applications.
The uniqueness of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- lies in its combination of an amine group and a silyl group, which provides it with distinct chemical properties and reactivity.
Properties
CAS No. |
67674-60-6 |
|---|---|
Molecular Formula |
C17H29NO3Si |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-phenyl-N-(3-triethoxysilylpropyl)ethanimine |
InChI |
InChI=1S/C17H29NO3Si/c1-5-19-22(20-6-2,21-7-3)15-11-14-18-16(4)17-12-9-8-10-13-17/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |
InChI Key |
CGXGBCIINMEAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN=C(C)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



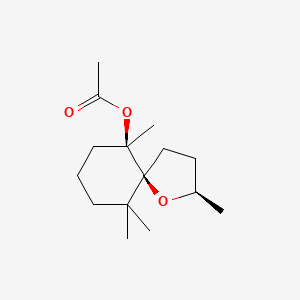
![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
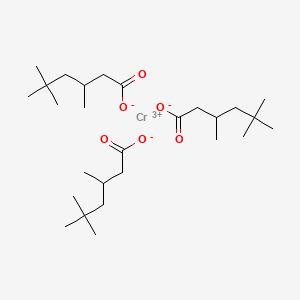
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
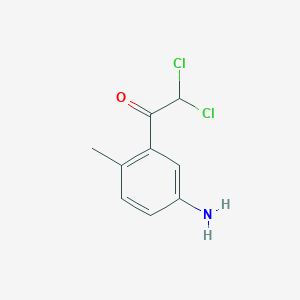

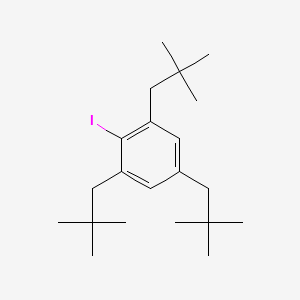
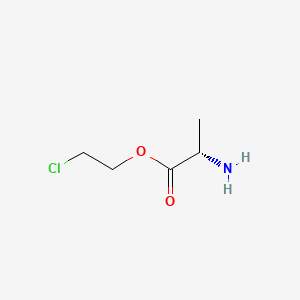
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
